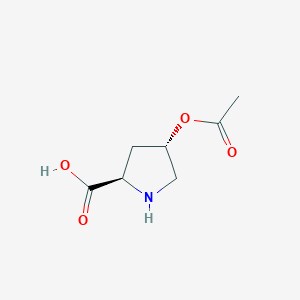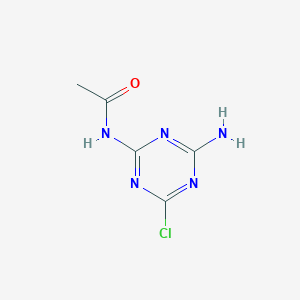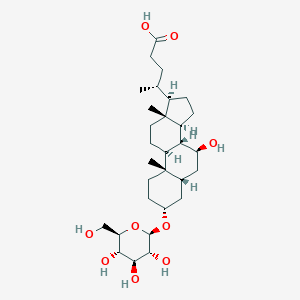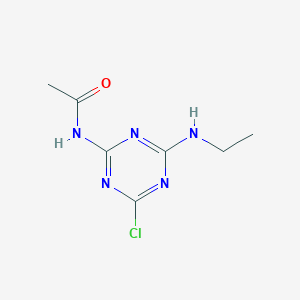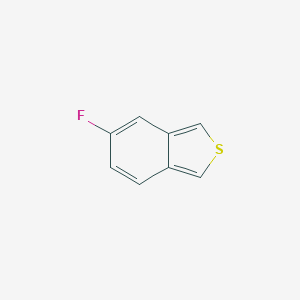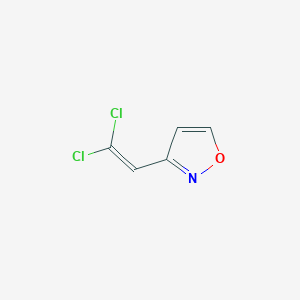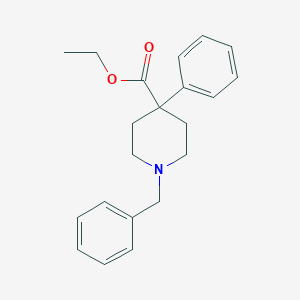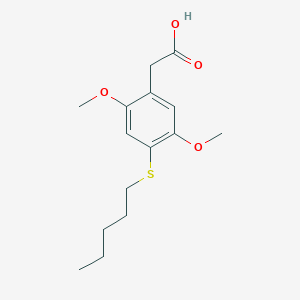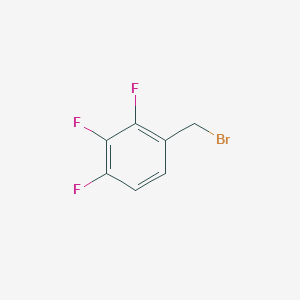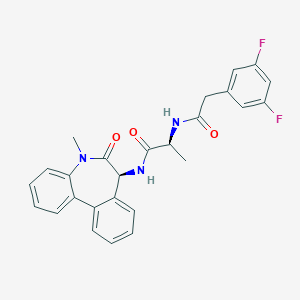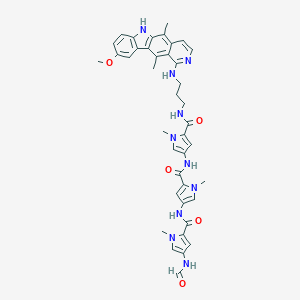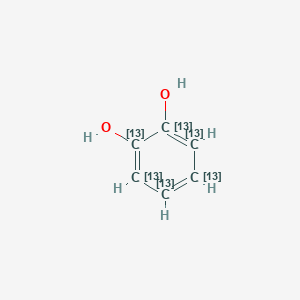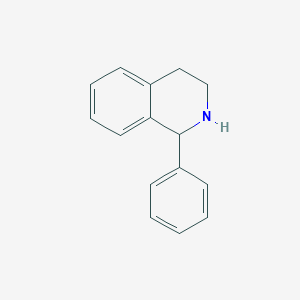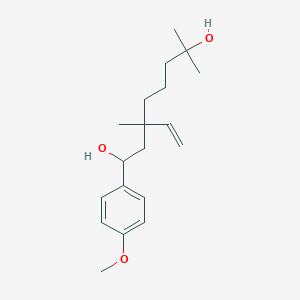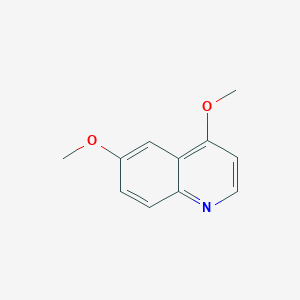
4,6-Dimethoxyquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethoxyquinoline is a chemical compound that belongs to the quinoline family. It has been studied extensively for its potential applications in scientific research.
Applications De Recherche Scientifique
4,6-Dimethoxyquinoline has been studied extensively for its potential applications in scientific research. It has been found to have antimicrobial, antioxidant, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Mécanisme D'action
The mechanism of action of 4,6-Dimethoxyquinoline is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in cellular processes such as DNA replication and repair.
Effets Biochimiques Et Physiologiques
Studies have shown that 4,6-Dimethoxyquinoline has a variety of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria, and scavenge free radicals. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4,6-Dimethoxyquinoline in lab experiments is its broad range of potential applications. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several potential future directions for the study of 4,6-Dimethoxyquinoline. These include further investigation of its mechanism of action, development of more efficient synthesis methods, and exploration of its potential applications in the treatment of neurological disorders. Additionally, the use of 4,6-Dimethoxyquinoline as a fluorescent probe for the detection of metal ions could be further explored.
Méthodes De Synthèse
The synthesis of 4,6-Dimethoxyquinoline involves a multi-step process that includes the condensation of 2-methoxyaniline with ethyl acetoacetate, followed by cyclization and oxidation. The final product is obtained after purification using column chromatography.
Propriétés
Numéro CAS |
141813-05-0 |
|---|---|
Nom du produit |
4,6-Dimethoxyquinoline |
Formule moléculaire |
C11H11NO2 |
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
4,6-dimethoxyquinoline |
InChI |
InChI=1S/C11H11NO2/c1-13-8-3-4-10-9(7-8)11(14-2)5-6-12-10/h3-7H,1-2H3 |
Clé InChI |
IMAOHWKQKBVJQN-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=CN=C2C=C1)OC |
SMILES canonique |
COC1=CC2=C(C=CN=C2C=C1)OC |
Synonymes |
4,6-DIMETHOXYQUINOLINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



